2,2-Bis(4-hydroxyphenyl)-1-propanol

Description

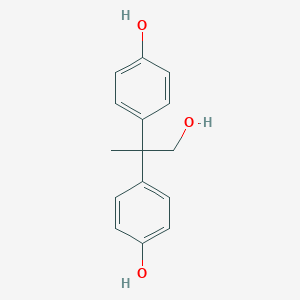

Structure

3D Structure

Properties

IUPAC Name |

4-[1-hydroxy-2-(4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-15(10-16,11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9,16-18H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOUSCIEKLBSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349642 | |

| Record name | 2,2-Bis(4-hydroxyphenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142648-65-5 | |

| Record name | 4-Hydroxy-β-(4-hydroxyphenyl)-β-methylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142648-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis(4-hydroxyphenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,2 Bis 4 Hydroxyphenyl 1 Propanol

Established Synthetic Pathways for 2,2-Bis(4-hydroxyphenyl)-1-propanol

The synthesis of 2,2-bis(4-hydroxyphenyl)-1-propanol, a metabolite of the widely used industrial chemical Bisphenol A (BPA), is primarily achieved through processes that involve the transformation of its parent compound. mdpi.comcymitquimica.com While not typically synthesized as a primary product, its formation is a key aspect of BPA's metabolic and environmental fate. One of the recognized pathways for its formation is through the bio-oxidation of BPA. mdpi.com This process has been observed in environmental water samples, where microorganisms metabolize BPA, leading to the formation of 2,2-bis(4-hydroxyphenyl)-1-propanol as a persistent product. mdpi.comresearchgate.net

Catalytic Approaches in 2,2-Bis(4-hydroxyphenyl)-1-propanol Synthesis

While direct catalytic synthesis of 2,2-bis(4-hydroxyphenyl)-1-propanol is not a common focus, the synthesis of its precursor, Bisphenol A, is heavily reliant on catalytic processes. The condensation reaction of phenol (B47542) with acetone (B3395972) is the fundamental method for producing BPA, and this reaction is catalyzed by various acids. google.comresearchgate.net These catalysts can be homogeneous, such as hydrochloric acid or sulfuric acid, or heterogeneous, such as cation-exchange resins. google.comcollectionscanada.gc.ca The choice of catalyst can significantly influence the reaction's efficiency and the purity of the resulting BPA, which in turn is the starting point for the formation of 2,2-bis(4-hydroxyphenyl)-1-propanol through subsequent oxidation.

The development of more efficient and selective catalysts is an ongoing area of research in the broader field of bisphenol synthesis. For instance, studies have explored the use of Lewis acids like hafnium triflate (Hf(OTf)4) in Friedel-Crafts alkylations to produce various substituted bisphenols. diva-portal.org While not directly targeting 2,2-bis(4-hydroxyphenyl)-1-propanol, these advanced catalytic methods for creating the core bisphenol structure are relevant to its formation.

Solvent Effects and Reaction Condition Optimization in 2,2-Bis(4-hydroxyphenyl)-1-propanol Production

Following the synthesis of BPA, its conversion to 2,2-bis(4-hydroxyphenyl)-1-propanol is often a result of biological or environmental oxidation processes. mdpi.com In laboratory settings, the study of BPA biodegradation, which leads to the formation of 2,2-bis(4-hydroxyphenyl)-1-propanol, involves fortifying environmental water samples (from lakes, rivers, etc.) with BPA and monitoring its transformation over time using analytical techniques like HPLC/UV/ESI-MS. mdpi.comresearchgate.net The conditions of these experiments, such as the initial concentration of BPA and the specific microbial consortia present in the water, will influence the rate and extent of its conversion.

Novel Synthetic Strategies for 2,2-Bis(4-hydroxyphenyl)-1-propanol

Research into novel synthetic strategies is more focused on creating alternatives to BPA itself, rather than specifically targeting the synthesis of its metabolite, 2,2-bis(4-hydroxyphenyl)-1-propanol. These strategies often involve the use of bio-based starting materials and more benign catalysts. For example, there is interest in synthesizing bisphenols from lignin-derived compounds, which would offer a more sustainable alternative to the current petroleum-based production of BPA. diva-portal.org

One innovative approach involves the two-step synthesis of poly(2,2-bis(4-hydroxyphenyl)propane) which includes an electrophilic aromatic substitution using formaldehyde, followed by aryl resin epoxidation. researchgate.net While this leads to a polymer, the underlying chemical transformations are indicative of the types of reactions being explored in modern polymer and monomer synthesis.

Precursor Compounds and Starting Materials in 2,2-Bis(4-hydroxyphenyl)-1-propanol Synthesis

The primary and most direct precursor for the synthesis of 2,2-bis(4-hydroxyphenyl)-1-propanol is Bisphenol A (BPA) . mdpi.com BPA itself is synthesized from two key industrial chemicals: phenol and acetone . researchgate.net The reaction involves the condensation of two equivalents of phenol with one equivalent of acetone. google.com

| Precursor/Starting Material | Role in Synthesis |

| Bisphenol A (BPA) | Direct precursor that undergoes oxidation to form 2,2-bis(4-hydroxyphenyl)-1-propanol. mdpi.com |

| Phenol | A key starting material for the synthesis of BPA. researchgate.net |

| Acetone | The other primary starting material for the synthesis of BPA. researchgate.net |

Green Chemistry Principles in the Synthesis of 2,2-Bis(4-hydroxyphenyl)-1-propanol

The application of green chemistry principles to the synthesis of 2,2-bis(4-hydroxyphenyl)-1-propanol is intrinsically linked to the greening of the synthesis of its precursor, BPA. Key areas of focus in making BPA production more environmentally friendly include:

Use of Safer Solvents and Catalysts: Replacing corrosive and hazardous homogeneous acid catalysts with solid, reusable heterogeneous catalysts like ion-exchange resins or zeolites. collectionscanada.gc.ca This minimizes waste and reduces the risks associated with handling strong acids.

Use of Renewable Feedstocks: A significant area of green chemistry research is the development of bisphenols from renewable resources, such as lignin. diva-portal.org This would reduce the reliance on petrochemicals like phenol and acetone.

Energy Efficiency: Optimizing reaction temperatures and pressures to reduce the energy consumption of the synthesis process.

The broader principles of green chemistry, such as designing for degradation, are also relevant. Understanding the formation of persistent metabolites like 2,2-bis(4-hydroxyphenyl)-1-propanol from BPA is crucial for designing new chemicals that are less likely to persist in the environment. mdpi.comnih.gov

Environmental Fate and Degradation Pathways of 2,2 Bis 4 Hydroxyphenyl 1 Propanol

Photolytic Degradation Mechanisms of 2,2-Bis(4-hydroxyphenyl)-1-propanol

The breakdown of 2,2-Bis(4-hydroxyphenyl)-1-propanol initiated by light, or photolytic degradation, is a key process in its environmental fate. This process can occur through direct absorption of light or be mediated by other light-sensitive molecules in the environment.

Direct Photolysis of 2,2-Bis(4-hydroxyphenyl)-1-propanol

Direct photolysis involves the absorption of ultraviolet (UV) radiation by the molecule itself, leading to its decomposition. While specific studies on the direct photolysis of 2,2-Bis(4-hydroxyphenyl)-1-propanol are limited, research on its parent compound, Bisphenol A (BPA), provides significant insights. The bis(4-hydroxyphenyl) structure is the primary chromophore responsible for absorbing UV light.

Studies have shown that direct photolysis with low-pressure mercury UV lamps is not a highly effective method for degrading BPA in water. nih.gov The process is generally slow. epa.gov The degradation of acetone (B3395972), a related ketone, by UV light is known to have a half-life of 22 days in the atmosphere. wikipedia.org In aqueous environments, direct photolysis of BPA is considered a less significant pathway compared to indirect photolysis, especially in natural waters where other components can screen the UV light. epa.govnih.gov

Sensitized Photodegradation of 2,2-Bis(4-hydroxyphenyl)-1-propanol

Sensitized photodegradation, or indirect photolysis, occurs when other substances in the water, known as sensitizers, absorb light and produce reactive chemical species that then degrade the target compound. Dissolved organic matter (DOM), a common component of natural waters, is a primary sensitizer. epa.gov

For the related compound BPA, the presence of DOM significantly accelerates its photolytic degradation compared to direct photolysis. epa.gov The photolysis of DOM generates multiple reactive transients, including hydroxyl radicals (•OH), which contribute to the breakdown process. epa.govnih.gov The addition of iron can also enhance the photodegradation of BPA by promoting the formation of hydroxyl radicals. nih.gov Conversely, substances like humic acid and nitrates can inhibit photolysis through light screening effects. nih.gov Given its structural similarity, 2,2-Bis(4-hydroxyphenyl)-1-propanol is expected to undergo similar sensitized photodegradation pathways in natural aquatic environments.

Biotransformation and Microbial Degradation of 2,2-Bis(4-hydroxyphenyl)-1-propanol

Microorganisms play a crucial role in the transformation of 2,2-Bis(4-hydroxyphenyl)-1-propanol in the environment. The compound's fate is heavily dependent on the presence of specific microbial communities and the availability of oxygen.

Aerobic Degradation Pathways of 2,2-Bis(4-hydroxyphenyl)-1-propanol

Under aerobic conditions (in the presence of oxygen), 2,2-Bis(4-hydroxyphenyl)-1-propanol has been identified as a primary and persistent product of the bio-oxidation of Bisphenol A (BPA). mdpi.comnih.govresearchgate.net Studies using environmental water samples (from lakes, rivers, and the sea) fortified with BPA have shown that a common biodegradation pathway is the oxidation of BPA to form 2,2-Bis(4-hydroxyphenyl)-1-propanol. mdpi.comnih.govresearchgate.net

A key finding from these studies is that once formed, 2,2-Bis(4-hydroxyphenyl)-1-propanol does not appear to undergo further biodegradation and is considered a persistent metabolite in the water. mdpi.comnih.govresearchgate.net This is in contrast to other BPA metabolites like p-hydroxyacetophenone, which can be further mineralized. mdpi.comnih.gov The persistence of 2,2-Bis(4-hydroxyphenyl)-1-propanol suggests it is resistant to further aerobic microbial attack under the studied conditions.

Anaerobic Biotransformation of 2,2-Bis(4-hydroxyphenyl)-1-propanol

In anaerobic environments (lacking oxygen), the biotransformation of bisphenols proceeds differently. While specific data on the anaerobic fate of 2,2-Bis(4-hydroxyphenyl)-1-propanol is scarce, studies on related bisphenols provide general insights. For instance, BPA can persist in anaerobic slurries but is degraded aerobically. asm.org General biodegradation tests on a variety of bisphenols have been conducted using pond sediments under anaerobic conditions. nih.gov For some highly halogenated bisphenols, anaerobic conditions are necessary for an initial dehalogenation step before further degradation can occur. asm.org A limonene (B3431351) dehydrogenase from the anaerobic bacterium Castellaniella defragrans has been shown to hydroxylate methyl groups, a reaction that could theoretically be relevant for related structures. nih.gov

Identification of Microbial Metabolites of 2,2-Bis(4-hydroxyphenyl)-1-propanol

The primary context in which 2,2-Bis(4-hydroxyphenyl)-1-propanol is identified as a microbial metabolite is through the degradation of its parent compound, BPA. High-performance liquid chromatography coupled with mass spectrometry (HPLC/UV/ESI-MS) has been instrumental in identifying the products of BPA biodegradation in environmental water samples. mdpi.comnih.govresearchgate.net

These analytical methods have unambiguously identified 2,2-Bis(4-hydroxyphenyl)-1-propanol as a major and more common biodegradation product compared to other metabolites like p-hydroxyacetophenone. mdpi.comnih.govresearchgate.net The formation of 2,2-Bis(4-hydroxyphenyl)-1-propanol results from the bio-oxidation of BPA. mdpi.comnih.gov

Table 1: Key Research Findings on the Biodegradation of BPA to 2,2-Bis(4-hydroxyphenyl)-1-propanol

| Research Focus | Key Finding | Analytical Method | Reference |

| Biodegradation of BPA in environmental waters | 2,2-Bis(4-hydroxyphenyl)-1-propanol is a common and persistent product of BPA bio-oxidation. | HPLC/UV/ESI-MS | mdpi.comnih.govresearchgate.net |

| Comparison of BPA biodegradation pathways | The pathway forming 2,2-Bis(4-hydroxyphenyl)-1-propanol is more frequent than the pathway forming p-hydroxyacetophenone. | HPLC/UV/ESI-MS | mdpi.comnih.gov |

| Further Degradation | 2,2-Bis(4-hydroxyphenyl)-1-propanol was not observed to be further biodegraded, unlike p-hydroxyacetophenone which was mineralized. | HPLC/UV/ESI-MS | mdpi.comnih.govresearchgate.net |

Chemical Oxidation and Hydrolysis of 2,2-Bis(4-hydroxyphenyl)-1-propanol in Aqueous Systems

The environmental persistence of 2,2-Bis(4-hydroxyphenyl)-1-propanol, a significant and persistent metabolite of Bisphenol A (BPA) biodegradation, necessitates an understanding of its behavior in aqueous systems. mdpi.comresearchgate.netnih.gov This section explores its susceptibility to chemical degradation through advanced oxidation processes and its stability against hydrolysis.

Advanced Oxidation Processes (AOPs) for 2,2-Bis(4-hydroxyphenyl)-1-propanol Removal

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to remove organic pollutants from water by utilizing highly reactive radicals, such as hydroxyl radicals (•OH). capes.gov.br While specific studies on the application of AOPs to 2,2-Bis(4-hydroxyphenyl)-1-propanol are limited, research on its parent compound, BPA, provides valuable insights into potential degradation pathways.

One study on the photocatalytic degradation of BPA identified 2,2-bis(4-hydroxyphenyl)-1-propanol as a primary aromatic intermediate. nih.gov This finding suggests that photocatalysis, an AOP that uses a semiconductor catalyst (like TiO2) and UV light to generate hydroxyl radicals, can effectively transform BPA into this metabolite, which is then further degraded. The degradation of BPA and its intermediates, including 2,2-bis(4-hydroxyphenyl)-1-propanol, is believed to proceed through attack by photogenerated holes and hydroxyl radicals on the quaternary carbon atom of the BPA molecule. nih.gov

Other AOPs that have proven effective for BPA removal and could likely degrade 2,2-Bis(4-hydroxyphenyl)-1-propanol include:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H2O2) and ferrous ions (Fe2+) to generate hydroxyl radicals. upc.edue3s-conferences.org The photo-Fenton process enhances this reaction with UV light. Studies on BPA have shown that the Fenton process can effectively break the chemical bond at the junction of the isopropyl group and the phenyl rings, leading to the formation of various intermediate products and eventual mineralization. e3s-conferences.org Given the structural similarity, a similar degradation mechanism would be expected for 2,2-Bis(4-hydroxyphenyl)-1-propanol.

Ozonolysis: Ozone (O3) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals. researchgate.netyoutube.com The reaction of ozone with the aromatic rings and the aliphatic side chain of 2,2-Bis(4-hydroxyphenyl)-1-propanol would likely lead to its degradation.

The effectiveness of these AOPs is influenced by factors such as pH, catalyst dosage, and the concentration of the pollutant. For instance, the photocatalytic degradation of BPA has been shown to be most effective at a pH of 4.04. nih.gov

Table 1: Optimal Conditions for BPA Degradation by AOPs

| AOP | Target Compound | Optimal pH | Catalyst/Reagent | Other Conditions | Degradation Efficiency | Reference |

| Photocatalysis | Bisphenol A | 4.04 | Bismuth Ferric Magnetic Nanoparticle | Contact Time: 122.7 min | 98.7% | nih.gov |

| Fenton Oxidation | Bisphenol A | 3.5 | C(H2O2)/C(Fe2+) ratio of 10 | Increased temperature enhances degradation | High | e3s-conferences.org |

Hydrolytic Stability of 2,2-Bis(4-hydroxyphenyl)-1-propanol

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound against hydrolysis is crucial for its persistence in aquatic environments.

Studies on the acid and base-catalyzed hydrolysis of other BPA-related compounds, such as bisphenol A dimethacrylate (Bis-DMA), have demonstrated that these compounds can be hydrolyzed to produce BPA. capes.gov.brnih.gov These reactions are influenced by the strength of the acid or base and the reaction medium.

Given that 2,2-Bis(4-hydroxyphenyl)-1-propanol is a simple alcohol derivative of BPA, it is expected to be relatively stable to hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-carbon and ether linkages in the molecule are generally resistant to hydrolysis unless under more extreme acidic or basic conditions. Its persistence as a metabolite in river water further supports the notion of its hydrolytic stability. nih.govacs.org

Sorption and Transport Phenomena of 2,2-Bis(4-hydroxyphenyl)-1-propanol in Environmental Matrices

The movement and distribution of 2,2-Bis(4-hydroxyphenyl)-1-propanol in the environment are governed by sorption processes, which involve its partitioning between the aqueous phase and solid environmental matrices such as soil and sediment.

While specific sorption data for 2,2-Bis(4-hydroxyphenyl)-1-propanol is not available, extensive research on its parent compound, BPA, provides a strong basis for understanding its potential sorption behavior. The sorption of BPA to soils and sediments is primarily influenced by the organic carbon content of the solid matrix. nih.govresearchgate.net

The sorption of BPA can be described by a linear sorption isotherm, indicating a partitioning mechanism between the water and the organic matter in the sediment. nih.gov The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of sorption. For BPA, log Koc values have been reported to be around 3.05 ± 0.11. researchgate.net

Several factors can influence the sorption of bisphenol compounds:

Organic Carbon Content: Higher organic carbon content in soil or sediment leads to greater sorption. nih.govresearchgate.net

pH: Soil pH can have a weak correlation with BPA sorption, although alkaline conditions (pH > 8) may lead to increased desorption. researchgate.netmdpi.com

Temperature: A decrease in temperature generally leads to an increase in sorption. nih.gov

Salinity: A reduction in salinity can increase the sorption of BPA on sediments. nih.gov

Given that 2,2-Bis(4-hydroxyphenyl)-1-propanol has an additional hydroxyl group compared to BPA, it is likely to be slightly more polar. This increased polarity might result in a slightly lower sorption affinity (a lower Koc value) compared to BPA, making it potentially more mobile in the subsurface environment. However, the presence of two phenolic hydroxyl groups and a propanol (B110389) group still allows for significant interaction with organic matter through hydrogen bonding and other mechanisms.

Table 2: Sorption Coefficients for Bisphenol A on Various Matrices

| Matrix | Sorption Coefficient (Kd) (L/kg) | Organic Carbon Normalized Sorption Coefficient (Koc) (L/kg) | Reference |

| Marine Sediments | 4.43 - 8.54 | 447 | nih.gov |

| Agricultural Soils | 1.2 - 4.6 | 1122 (log Koc = 3.05 ± 0.11) | researchgate.net |

| Aerobic Activated Sludge | - | 621 - 736 | nih.gov |

The desorption of BPA has been found to be rapid and largely reversible, suggesting that a significant portion of the sorbed compound can be released back into the aqueous phase. researchgate.net This implies that soils and sediments can act as both sinks and sources of bisphenol compounds in the environment.

Advanced Analytical Methodologies for 2,2 Bis 4 Hydroxyphenyl 1 Propanol Research

Chromatographic Techniques for 2,2-Bis(4-hydroxyphenyl)-1-propanol Analysis

Chromatographic methods are central to the separation and analysis of 2,2-Bis(4-hydroxyphenyl)-1-propanol from various matrices. These techniques separate the compound from other components based on its differential partitioning between a stationary phase and a mobile phase. eag.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for 2,2-Bis(4-hydroxyphenyl)-1-propanol

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 2,2-Bis(4-hydroxyphenyl)-1-propanol, a derivatization step is typically required to increase their volatility and thermal stability, making them suitable for GC analysis. researchgate.netsigmaaldrich.com This process involves chemically modifying the analyte to produce a less polar and more volatile derivative. While specific GC-MS studies on 2,2-Bis(4-hydroxyphenyl)-1-propanol are not extensively detailed in the provided search results, the methodology is widely applied to its parent compound, BPA, and similar phenolic compounds. researchgate.net For instance, derivatization of BPA with reagents like perfluoropropionic acid has been used to facilitate its analysis by GC-MS. wipo.int The subsequent mass spectrometric detection provides high sensitivity and selectivity, allowing for the identification and quantification of the target analyte based on its unique mass spectrum and fragmentation pattern. researchgate.netosti.gov

A typical GC-MS analysis would involve the following:

Sample Preparation: Extraction from the matrix followed by derivatization.

GC Separation: The derivatized analyte is injected into the GC, where it is separated from other components on a capillary column (e.g., HP-5MS). researchgate.net

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum serves as a chemical fingerprint. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in 2,2-Bis(4-hydroxyphenyl)-1-propanol Quantification

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred method for the quantification of 2,2-Bis(4-hydroxyphenyl)-1-propanol and its parent compound, BPA, in various samples. mdpi.comnih.gov This technique combines the excellent separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. A key advantage of LC-MS/MS is that it often does not require derivatization, simplifying sample preparation. mdpi.com

In a study investigating the biodegradation of BPA in environmental waters, HPLC with electrospray ionization mass spectrometry (ESI-MS) was instrumental in identifying 2,2-Bis(4-hydroxyphenyl)-1-propanol as a persistent product. mdpi.com The analysis of the characteristic fragmentation patterns of the deprotonated molecule [M-H]⁻ allowed for its unambiguous identification. mdpi.comnih.gov The cone voltage in the ESI source is a critical parameter that can be optimized to control in-source fragmentation and enhance sensitivity. nih.gov LC-MS/MS methods are known for their high precision and accuracy, with the ability to achieve low limits of quantification, often in the nanogram per milliliter (ng/mL) range. mdpi.com

Key features of LC-MS/MS analysis for this compound include:

Chromatographic Separation: Typically performed using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid. nih.govlcms.cz

Ionization: Electrospray ionization (ESI) is commonly used, operating in either positive or negative ion mode. mdpi.com

Tandem Mass Spectrometry (MS/MS): Provides enhanced selectivity by monitoring specific precursor-to-product ion transitions, which minimizes matrix interference. mdpi.com

High-Performance Liquid Chromatography (HPLC) for 2,2-Bis(4-hydroxyphenyl)-1-propanol Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of 2,2-Bis(4-hydroxyphenyl)-1-propanol. eag.comsigmaaldrich.com It is often coupled with various detectors, including Ultraviolet (UV) and fluorescence detectors, in addition to mass spectrometers. mdpi.comsigmaaldrich.com The choice of detector depends on the required sensitivity and the nature of the sample matrix. sigmaaldrich.com

A study on the biodegradation of BPA utilized HPLC with UV detection at 280 nm to monitor the breakdown of the parent compound and the formation of its products, including 2,2-Bis(4-hydroxyphenyl)-1-propanol. mdpi.com The separation is typically achieved on a reversed-phase column, where the compound's retention time is a key identifier. eag.com The mobile phase composition, flow rate, and column temperature are critical parameters that are optimized to achieve good resolution and peak shape. lcms.cz For complex samples, gradient elution, where the mobile phase composition is changed over time, is often employed to improve the separation of multiple components. nih.gov

Table 1: HPLC Parameters for Analysis of BPA and its Derivatives

| Parameter | Setting | Reference |

|---|---|---|

| Column | Reversed-phase C18 | mdpi.comsigmaaldrich.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with formic acid | nih.govlcms.cz |

| Detection | UV at 280 nm, Fluorescence, Mass Spectrometry | mdpi.comeag.comsigmaaldrich.com |

| Flow Rate | Typically 0.8 - 1.0 mL/min | lcms.cz |

| Injection Volume | 10 - 20 µL | lcms.czbasicmedicalkey.com |

Spectroscopic Characterization of 2,2-Bis(4-hydroxyphenyl)-1-propanol

Spectroscopic techniques are indispensable for the structural elucidation of 2,2-Bis(4-hydroxyphenyl)-1-propanol and its derivatives. These methods provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,2-Bis(4-hydroxyphenyl)-1-propanol and its Derivatives

For a related compound, trichlorobisphenol A, ¹H NMR spectroscopy was used to confirm its structure, with specific chemical shifts (δ) and coupling constants (J) reported for the aromatic and methyl protons. dphen1.com Similarly, for 2,2-Bis(4-hydroxyphenyl)-1-propanol, one would expect to see distinct signals for the protons on the aromatic rings, the methyl group, the methylene (B1212753) group, and the hydroxyl groups. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used to establish the connectivity between different atoms in the molecule. bmrb.io

Table 2: Predicted ¹H NMR and ¹³C NMR Data for a Generic Bisphenol Derivative (based on available data for similar compounds)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 115 - 135 |

| Aliphatic CH/CH₂ | 2.5 - 4.0 | 30 - 70 |

| Methyl CH₃ | 0.9 - 1.6 | 20 - 30 |

| Phenolic OH | 4.5 - 8.0 | - |

| Alcoholic OH | 2.0 - 5.0 | - |

Note: These are general ranges and actual values would need to be determined experimentally.

Infrared (IR) and Raman Spectroscopy for 2,2-Bis(4-hydroxyphenyl)-1-propanol Structure Elucidation

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. americanpharmaceuticalreview.comnih.gov The IR and Raman spectra of a compound are unique and can be used for identification and structural analysis. americanpharmaceuticalreview.com

For 2,2-Bis(4-hydroxyphenyl)-1-propanol, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic and alcoholic hydroxyl groups. americanpharmaceuticalreview.com

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds. americanpharmaceuticalreview.com

C=C stretching: Bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic rings.

C-O stretching: Bands in the 1000-1250 cm⁻¹ region for the phenolic and alcoholic C-O bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy of 2,2-Bis(4-hydroxyphenyl)-1-propanol

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical tool for the quantitative analysis of phenolic compounds, including 2,2-Bis(4-hydroxyphenyl)-1-propanol. This technique relies on the principle that molecules containing π-bonds and non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light to excite these electrons to higher anti-bonding molecular orbitals. The phenolic rings and the lone pair of electrons on the hydroxyl groups in 2,2-Bis(4-hydroxyphenyl)-1-propanol make it amenable to UV-Vis detection.

In research focused on the biodegradation of Bisphenol A (BPA), High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly employed method for monitoring the formation of its metabolites. Studies have specifically utilized a detection wavelength of 280 nm to identify and quantify 2,2-Bis(4-hydroxyphenyl)-1-propanol in environmental water samples. mdpi.com This wavelength is characteristic of the electronic transitions within the phenolic chromophores of the molecule. The selection of 280 nm for detection is based on the significant absorbance of BPA and its degradation products at this wavelength. mdpi.com

While detailed information on the molar absorptivity of pure 2,2-Bis(4-hydroxyphenyl)-1-propanol is not extensively documented in publicly available literature, the consistent use of 280 nm for its detection in complex matrices underscores the utility of UV-Vis spectroscopy for its analysis. The intensity of the absorption is directly proportional to the concentration of the compound, allowing for quantification when a suitable calibration is performed. For analytical purposes, the UV-Vis spectra are typically recorded over a range, such as 210–600 nm, to ensure the capture of all relevant absorption bands. mdpi.com

Table 1: UV-Vis Spectroscopic Data for 2,2-Bis(4-hydroxyphenyl)-1-propanol

| Parameter | Value | Reference |

| Detection Wavelength (λ) | 280 nm | mdpi.com |

| Spectroscopic Range | 210–600 nm | mdpi.com |

Electrochemical Detection Methods for 2,2-Bis(4-hydroxyphenyl)-1-propanol

Electrochemical methods offer a highly sensitive, rapid, and cost-effective alternative for the detection of phenolic compounds. The fundamental principle behind the electrochemical detection of 2,2-Bis(4-hydroxyphenyl)-1-propanol lies in the electro-oxidation of its phenolic hydroxyl groups. mdpi.comnih.gov This process involves the transfer of electrons and protons at the surface of an electrode, generating a measurable electrical signal (current or potential) that is proportional to the concentration of the analyte. mdpi.comnih.gov

Various electrochemical techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), have been extensively developed for the detection of the parent compound, Bisphenol A (BPA). mdpi.comcolab.ws These methods are often enhanced by modifying the electrode surface with nanomaterials such as gold nanoparticles, carbon nanotubes, and graphene to improve sensitivity, selectivity, and resistance to fouling. mdpi.comelectrochemsci.org The electro-oxidation of BPA typically proceeds via a two-electron, two-proton mechanism. mdpi.comnih.gov Given the structural similarity, 2,2-Bis(4-hydroxyphenyl)-1-propanol is expected to exhibit a similar electrochemical behavior, allowing for its detection using these established methods.

The selectivity of electrochemical sensors is a critical parameter, especially when analyzing complex samples where structurally related compounds may be present. Studies on BPA sensors have investigated their response to various potential interferents, including other phenolic compounds. mdpi.comnih.gov While these sensors are primarily designed for BPA, their cross-reactivity with metabolites like 2,2-Bis(4-hydroxyphenyl)-1-propanol can be leveraged for its detection, although specific calibration would be necessary. The development of molecularly imprinted polymers (MIPs) for electrochemical sensors offers a promising avenue for achieving high selectivity for target molecules, including specific BPA metabolites.

Table 2: Overview of Electrochemical Techniques Applicable to 2,2-Bis(4-hydroxyphenyl)-1-propanol Detection

| Technique | Electrode System | Key Findings for Related Compounds (BPA) | Reference |

| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode modified with CNTs and Gold Nanoparticles | High sensitivity and selectivity for BPA. | mdpi.com |

| Square Wave Voltammetry (SWV) | Screen-Printed Electrode with Gold Nanoparticles | Low detection limits and good reproducibility for BPA. | mdpi.com |

| Cyclic Voltammetry (CV) | Graphene-modified Glassy Carbon Electrode | Enhanced electro-catalytic behavior towards BPA oxidation. | electrochemsci.org |

| Electrochemical Impedance Spectroscopy (EIS) | Not specified | Used to study the charge transfer resistance at the electrode surface. | electrochemsci.org |

Sample Preparation and Extraction Techniques for 2,2-Bis(4-hydroxyphenyl)-1-propanol from Complex Matrices

The accurate determination of 2,2-Bis(4-hydroxyphenyl)-1-propanol in complex matrices such as environmental water, industrial wastewater, and biological samples necessitates efficient sample preparation and extraction procedures. These steps are crucial for isolating the target analyte from interfering substances, pre-concentrating it to detectable levels, and ensuring compatibility with the analytical instrument. nih.gov

Solid-Phase Extraction (SPE) is a widely used technique for the extraction of bisphenols and their metabolites from aqueous samples. nih.govnih.gov This method involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of an appropriate solvent. For phenolic compounds like 2,2-Bis(4-hydroxyphenyl)-1-propanol, C18 (octadecyl-bonded silica) is a common and effective sorbent material. The versatility of SPE allows for its application in various environmental monitoring scenarios. nih.gov

Liquid-Liquid Extraction (LLE) is another conventional and powerful technique for separating phenolic compounds from wastewater. researchgate.netumbc.edu This method is based on the differential partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is critical for achieving high extraction efficiency. Solvents like toluene (B28343) and various alcohols have been employed for the extraction of phenols from industrial effluents. researchgate.netresearchgate.net While effective, LLE can be solvent-intensive. Consequently, microextraction techniques, which use significantly smaller volumes of solvent, are gaining popularity. nih.gov

Other modern extraction techniques that have been applied to bisphenols include accelerated solvent extraction (ASE), microwave-assisted extraction (MAE), and dispersive liquid-liquid microextraction (DLLME). nih.gov These methods offer advantages in terms of reduced extraction time, solvent consumption, and improved efficiency.

Table 3: Sample Preparation and Extraction Methods for 2,2-Bis(4-hydroxyphenyl)-1-propanol and Related Compounds

| Matrix | Technique | Key Parameters | Application | Reference |

| River Water | Solid-Phase Extraction (SPE) followed by GC/MS | Not specified in detail, but used for monitoring BPA and its metabolites. | Environmental monitoring of BPA and its biological metabolites. | nih.gov |

| Industrial Wastewater | Liquid-Liquid Extraction (LLE) | Solvent: Toluene; pH: 7 | Removal of phenol (B47542) from pharmaceutical wastewater. | researchgate.net |

| Industrial Effluents | Bulk Liquid Membrane (BLM) with Ionic Liquids | Ionic Liquids: [Bmim][NTf2], [Bmim][PF6] | Extraction of phenol and other phenolic compounds. | nih.gov |

| Sebacic Acid Wastewater | Liquid-Liquid Extraction (LLE) | Solvents: 1-hexanol, 1-heptanol, 1-octanol, castor oil, Aliquat-336® | Extraction of phenol. | researchgate.net |

| Environmental Samples | Solid-Phase Extraction (SPE) | Various new adsorbents like carbon nanomaterials and molecularly imprinted polymers. | Extraction and purification of bisphenols. | nih.gov |

Molecular Interactions and Mechanistic Studies of 2,2 Bis 4 Hydroxyphenyl 1 Propanol

Receptor Binding Affinities and Molecular Docking Simulations of 2,2-Bis(4-hydroxyphenyl)-1-propanol

The ability of 2,2-Bis(4-hydroxyphenyl)-1-propanol to bind with various receptors is a key determinant of its biological activity. Research has primarily centered on its interaction with steroid hormone receptors, given its structural similarity to other phenolic compounds.

Interaction with Steroid Hormone Receptors (e.g., Estrogen Receptor, Androgen Receptor)

Studies indicate that 2,2-Bis(4-hydroxyphenyl)-1-propanol exhibits weak estrogenic activity. Research has shown that it can competitively displace 17β-estradiol from the estrogen receptor α (ERα). nih.gov However, the potency of this interaction is significantly lower than that of well-known estrogens; one study reported its competitive potency to be 50 times less than that of diethylstilbestrol. nih.gov In line with its weak estrogenic effect, the compound did not induce proliferation in human cultured MCF-7 breast cancer cells. nih.gov

Regarding the androgen receptor, 2,2-Bis(4-hydroxyphenyl)-1-propanol is considered to be non-antiandrogenic. nih.gov Detailed molecular docking simulations and specific binding affinity data, such as IC50 values for the androgen receptor, are not extensively available in the current scientific literature for this specific metabolite.

| Receptor | Interaction Type | Finding |

| Estrogen Receptor α (ERα) | Weak Agonist | Competitively displaces 17β-estradiol. nih.gov |

| Androgen Receptor (AR) | Non-antagonistic | Characterized as non-antiandrogenic. nih.gov |

Interaction with Thyroid Hormone Receptors

There is currently no specific information available in the scientific literature detailing the binding affinities or molecular docking simulations of 2,2-Bis(4-hydroxyphenyl)-1-propanol with thyroid hormone receptors.

Interaction with Other Nuclear Receptors and Membrane Receptors

Detailed studies concerning the interaction of 2,2-Bis(4-hydroxyphenyl)-1-propanol with other nuclear receptors (such as PPARs, LXRs, or PXR) or various membrane receptors are not available in the reviewed scientific literature.

Enzyme Modulation (Inhibition/Activation) Mechanisms by 2,2-Bis(4-hydroxyphenyl)-1-propanol

2,2-Bis(4-hydroxyphenyl)-1-propanol is a product of the bio-oxidation of Bisphenol A, a reaction often mediated by cytochrome P450 enzymes. nih.gov However, the scientific literature does not currently contain specific studies detailing how 2,2-Bis(4-hydroxyphenyl)-1-propanol itself acts to modulate, either through inhibition or activation, the activity of various enzymes.

Protein Adduct Formation and Covalent Binding Studies of 2,2-Bis(4-hydroxyphenyl)-1-propanol

The formation of covalent adducts with proteins is a mechanism of toxicity for some reactive metabolites. For Bisphenol A, metabolic activation can lead to the formation of reactive species that bind to macromolecules. nih.gov However, there are no specific studies available in the scientific literature that investigate the potential of 2,2-Bis(4-hydroxyphenyl)-1-propanol to form protein adducts or to engage in covalent binding with other biological macromolecules.

Non-Covalent Interactions and Supramolecular Chemistry of 2,2-Bis(4-hydroxyphenyl)-1-propanol

The study of non-covalent interactions, such as hydrogen bonding and van der Waals forces, is crucial for understanding how a molecule interacts with biological targets. While the general principles of such interactions would apply to 2,2-Bis(4-hydroxyphenyl)-1-propanol, specific research focusing on its unique non-covalent interaction profile or its role in supramolecular chemistry is not presently available in the scientific literature.

Hydrogen Bonding Networks Involving 2,2-Bis(4-hydroxyphenyl)-1-propanol

The molecular structure of 2,2-Bis(4-hydroxyphenyl)-1-propanol, featuring two phenolic hydroxyl (-OH) groups and one alcoholic hydroxyl group, provides ample opportunity for the formation of extensive hydrogen bonding networks. These interactions can be both intramolecular (within the same molecule) and intermolecular (between different molecules).

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl groups on the phenyl rings and the propanol (B110389) backbone allows for the potential formation of intramolecular hydrogen bonds. This type of bonding, where a hydrogen atom is shared between two electronegative atoms within the same molecule, can influence the compound's conformation and reactivity. For an intramolecular hydrogen bond to occur, the participating atoms must be in a favorable spatial arrangement. nih.govchemistryguru.com.sg In 2,2-Bis(4-hydroxyphenyl)-1-propanol, a hydrogen bond could potentially form between the hydrogen of one phenolic hydroxyl group and the oxygen of the adjacent propanol hydroxyl group, or between the hydrogen of the propanol hydroxyl group and the oxygen of a phenolic hydroxyl group. Such interactions can stabilize the molecular structure in a specific conformation. researchgate.net

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are formed between molecules of 2,2-Bis(4-hydroxyphenyl)-1-propanol or between the compound and surrounding solvent molecules, such as water. quora.comyoutube.com The hydroxyl groups can act as both hydrogen bond donors (donating the hydrogen atom) and acceptors (with the lone pairs on the oxygen atom accepting a hydrogen atom). This capability allows for the formation of complex, three-dimensional networks. In an aqueous environment, the hydroxyl groups of 2,2-Bis(4-hydroxyphenyl)-1-propanol would readily engage in hydrogen bonding with water molecules, influencing its solubility and bioavailability. In the solid state, these intermolecular hydrogen bonds would play a critical role in the crystal packing of the compound.

The strength and nature of these hydrogen bonds are influenced by the electronic properties of the aromatic rings and the steric hindrance around the hydroxyl groups. The formation of these networks is a key factor in the compound's physical properties and its interactions with biological macromolecules.

Hydrophobic Interactions and Stacking Effects

In addition to hydrogen bonding, hydrophobic interactions and stacking effects are significant non-covalent forces that influence the behavior of 2,2-Bis(4-hydroxyphenyl)-1-propanol, particularly in biological systems.

Hydrophobic Interactions: The two phenyl rings in the structure of 2,2-Bis(4-hydroxyphenyl)-1-propanol are nonpolar and thus hydrophobic. In an aqueous environment, these hydrophobic regions tend to avoid contact with water molecules. This can lead to the aggregation of molecules, where the hydrophobic phenyl groups are shielded from the water, a phenomenon known as the hydrophobic effect. This type of interaction is a primary driving force for the binding of many molecules to proteins and other biological targets.

Structure-Activity Relationship (SAR) Studies of 2,2-Bis(4-hydroxyphenyl)-1-propanol and Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For 2,2-Bis(4-hydroxyphenyl)-1-propanol, a metabolite of BPA, SAR studies are particularly important for assessing its potential endocrine-disrupting effects.

Research has shown that 2,2-Bis(4-hydroxyphenyl)-1-propanol is a weak estrogenic compound. mdpi.comnih.gov It can displace 17β-estradiol from the estrogen receptor α (ERα) in a competitive manner, but its potency is significantly lower than that of potent estrogens like diethylstilbestrol. mdpi.comnih.gov Furthermore, in cultured human MCF-7 breast cancer cells, a common model for assessing estrogenicity, 2,2-Bis(4-hydroxyphenyl)-1-propanol did not induce cell proliferation. mdpi.comnih.gov

A comparative study on the endocrine-disrupting activity of BPA and 19 related compounds, including 2,2-Bis(4-hydroxyphenyl)-1-propanol, found that it exhibited little to no estrogenic activity in the MCF-7 cell line. nih.govresearchgate.net This is in contrast to BPA and other analogues like Tetrachlorobisphenol A (TCBPA) and Bisphenol B (BPB), which showed significant estrogenic activity. nih.govresearchgate.net

The structural features that contribute to the reduced estrogenic activity of 2,2-Bis(4-hydroxyphenyl)-1-propanol compared to BPA can be elucidated through SAR analysis. The key structural requirements for estrogenic activity in bisphenol compounds generally include the presence of two phenolic hydroxyl groups at the 4-position of the phenyl rings, which are crucial for binding to the estrogen receptor. nih.gov The nature of the bridging alkyl group between the two phenyl rings also significantly influences activity. nih.gov

The introduction of a hydroxyl group on the propane (B168953) bridge in 2,2-Bis(4-hydroxyphenyl)-1-propanol appears to be a critical factor in reducing its estrogenic activity. This modification likely alters the molecule's shape and electronic properties, leading to a poorer fit within the ligand-binding pocket of the estrogen receptor.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural or physicochemical properties of compounds with their biological activities, have been developed for bisphenol analogues. vnu.edu.vnresearchgate.netnih.govresearchgate.net These models can help predict the estrogenic activity of untested compounds and provide insights into the key molecular descriptors that govern this activity. jocpr.com

Below is a data table summarizing the estrogenic activity of 2,2-Bis(4-hydroxyphenyl)-1-propanol in comparison to its parent compound, BPA, and other selected analogues.

| Compound Name | Estrogenic Activity (MCF-7 cells) | Reference |

| 2,2-Bis(4-hydroxyphenyl)-1-propanol | Little to no activity | nih.govresearchgate.net |

| Bisphenol A (BPA) | Estrogenic | nih.govresearchgate.netnih.gov |

| Tetrachlorobisphenol A (TCBPA) | Highest activity | nih.govresearchgate.net |

| Bisphenol B (BPB) | High activity | nih.govresearchgate.net |

| 1,1-Bis(4-hydroxyphenyl)propionic acid | Little to no activity | nih.govresearchgate.net |

| 2,2-Diphenylpropane | Little to no activity | nih.govresearchgate.net |

This data clearly positions 2,2-Bis(4-hydroxyphenyl)-1-propanol as a significantly less estrogenic metabolite of BPA. The structural modification of adding a hydroxyl group to the propane bridge is a key determinant in this reduced activity, highlighting the importance of specific molecular geometry and functionality in receptor binding and subsequent biological response.

Computational and Theoretical Chemistry of 2,2 Bis 4 Hydroxyphenyl 1 Propanol

Quantum Chemical Calculations for 2,2-Bis(4-hydroxyphenyl)-1-propanol

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a fundamental framework for exploring the electronic and geometric characteristics of 2,2-Bis(4-hydroxyphenyl)-1-propanol. These in silico methods enable a precise examination of the molecule's behavior at the subatomic level.

Electronic Structure and Molecular Orbital Analysis of 2,2-Bis(4-hydroxyphenyl)-1-propanol

The electronic architecture of 2,2-Bis(4-hydroxyphenyl)-1-propanol is defined by its two phenolic rings and the central propanol (B110389) unit. A critical aspect of its electronic characterization is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is predominantly localized on the electron-rich phenol (B47542) rings, identifying these as the probable sites for electrophilic attack. In contrast, the LUMO is more delocalized across the molecular structure, indicating a general susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its electronic absorption characteristics.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -5.7 eV | Represents the energy of the outermost electrons, correlating with the ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | -0.4 eV | Indicates the energy of the lowest available electron orbital, relating to electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the molecule's chemical reactivity and the energy required for the lowest-lying electronic transition. |

Note: The values presented are illustrative and can vary based on the specific computational level of theory and basis set employed.

Conformational Analysis and Tautomerism of 2,2-Bis(4-hydroxyphenyl)-1-propanol

The conformational flexibility of 2,2-Bis(4-hydroxyphenyl)-1-propanol is primarily due to the rotational freedom around the single bonds linking the phenyl rings to the central propanol backbone. This rotation gives rise to various spatial arrangements, or conformers, each possessing a distinct energy and geometry. Computational studies can map the potential energy surface to identify the most energetically favorable conformers. These low-energy conformations are significant as they represent the most probable shapes the molecule will adopt, thereby influencing its interactions with other molecules.

Tautomerism, the interconversion between structural isomers, is a theoretical consideration for this compound, particularly involving the phenolic hydroxyl groups. While keto-enol tautomerism is a possibility, the aromatic stability of the phenyl rings strongly favors the enol (phenol) form. Quantum chemical calculations can quantify the energy disparity between potential tautomers, confirming the pronounced stability and predominance of the phenolic structure.

Molecular Dynamics Simulations of 2,2-Bis(4-hydroxyphenyl)-1-propanol in Various Environments

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of 2,2-Bis(4-hydroxyphenyl)-1-propanol over time within different milieus, such as in an aqueous solution or embedded within a biological membrane. By simulating the atomic motions of the molecule and its surroundings, MD can elucidate how it interacts with its environment. These simulations can be used to predict properties like solvation energies, diffusion rates, and the molecule's preferred orientation at interfaces. For example, in water, the hydrophilic hydroxyl groups are anticipated to form hydrogen bonds with surrounding water molecules, which in turn governs its solubility and aggregation tendencies.

Prediction of Reactivity and Spectroscopic Properties of 2,2-Bis(4-hydroxyphenyl)-1-propanol

Computational chemistry is a valuable tool for predicting the reactivity of 2,2-Bis(4-hydroxyphenyl)-1-propanol. The calculation of electrostatic potential maps allows for the visualization of electron-rich and electron-poor regions within the molecule, thereby predicting the likely sites for electrophilic and nucleophilic reactions. For a more quantitative assessment of local reactivity, Fukui functions can be computed.

Furthermore, theoretical calculations can provide accurate predictions of various spectroscopic properties. For instance, Time-Dependent Density Functional Theory (TD-DFT) can be employed to simulate the UV-Vis absorption spectrum, offering insights into the molecule's electronic transitions. Similarly, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in structural confirmation. The chemical shifts in Nuclear Magnetic Resonance (NMR) spectra can also be computationally predicted to assist in the interpretation of experimental data.

| Spectroscopic Property | Predicted Value/Range | Experimental Correlation |

|---|---|---|

| UV-Vis λmax | ~278 nm | Corresponds to the π-π* electronic transitions within the aromatic phenyl rings. |

| Key IR Frequencies | ~3350 cm⁻¹ (O-H stretch), ~1610, 1510 cm⁻¹ (C=C aromatic stretch) | Aids in the identification of the key functional groups present in the molecule. |

| ¹H NMR Chemical Shifts | Phenyl protons: ~6.6-7.0 ppm, CH₂/CH protons: ~3.6-4.1 ppm | Assists in the detailed structural elucidation of the molecule in solution. |

Note: The predicted values are approximate and are dependent on the computational method and solvent model utilized in the calculation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Interactions of 2,2-Bis(4-hydroxyphenyl)-1-propanol Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or a specific physical property. For analogues of 2,2-Bis(4-hydroxyphenyl)-1-propanol, QSAR can be instrumental in predicting their potential interactions with biological targets, such as nuclear receptors.

In a typical QSAR study, a range of molecular descriptors is calculated for each analogue. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). A mathematical equation is then formulated to link these descriptors with an observed activity. This resulting model can then be utilized to predict the activity of novel, untested analogues, thereby streamlining the design of compounds with specific desired properties. For example, QSAR models could be constructed to forecast the estrogenic potential of various bisphenol analogues based on descriptors that define their molecular size, shape, and electronic characteristics.

Applications and Advanced Materials Science Involving 2,2 Bis 4 Hydroxyphenyl 1 Propanol

2,2-Bis(4-hydroxyphenyl)-1-propanol as a Monomer in Polymer Synthesis

Possessing two reactive hydroxyl groups, 2,2-Bis(4-hydroxyphenyl)-1-propanol theoretically has the potential to act as a diol monomer in various polymerization reactions, similar to its well-known counterpart, Bisphenol A. This potential stems from the ability of its phenolic groups to react with other monomers to form long polymer chains.

Polycarbonates are a class of thermoplastics known for their strength and transparency. endocrinedisruption.org They are typically synthesized from a reaction between a bisphenol and a carbonyl source, such as phosgene (B1210022) or diphenyl carbonate (DPC). endocrinedisruption.org The most common polycarbonate is derived from Bisphenol A. researchgate.net

While direct synthesis of polycarbonates using 2,2-Bis(4-hydroxyphenyl)-1-propanol as the sole bisphenolic monomer is not extensively reported in mainstream literature, its chemical structure suggests this is feasible. The synthesis could proceed via established methods like melt transesterification with DPC. In this process, the diol (2,2-Bis(4-hydroxyphenyl)-1-propanol) would react with DPC at high temperatures, typically in the presence of a catalyst, to form the polycarbonate chain with phenol (B47542) as a byproduct. researchgate.net The additional primary alcohol group on the propanol (B110389) backbone, compared to BPA, could introduce different properties to the resulting polymer, such as increased hydrophilicity, altered thermal characteristics, and different solubility.

Epoxy resins are versatile thermosetting polymers widely used in adhesives, coatings, and composites due to their high strength, chemical resistance, and thermal stability. They are often synthesized using Bisphenol A and epichlorohydrin (B41342) to create Bisphenol A diglycidyl ether (BADGE), a common epoxy resin precursor. Bisphenolic compounds can also act as curing agents (hardeners) for epoxy resins.

Theoretically, 2,2-Bis(4-hydroxyphenyl)-1-propanol could be used in epoxy resin formulations in two primary ways:

As a building block: It could react with epichlorohydrin to form a unique epoxy resin. The resulting resin would have a different structure from traditional BADGE, potentially impacting its viscosity, curing behavior, and final properties.

As a curing agent: The phenolic hydroxyl groups can react with the epoxide rings of an epoxy resin, leading to cross-linking and the formation of a rigid, three-dimensional network. Its use as a hardener would be analogous to that of bisphenol-novolac resins. The presence of the extra hydroxyl group could lead to a higher cross-linking density compared to BPA, potentially enhancing the thermal stability and mechanical strength of the cured material.

Polyurethanes and polyesters are two other major classes of polymers where diols are essential monomers.

Polyurethanes: These are synthesized through the reaction of a diol (or polyol) with a diisocyanate. The two phenolic hydroxyl groups of 2,2-Bis(4-hydroxyphenyl)-1-propanol could react with isocyanate groups to form urethane (B1682113) linkages, creating a polyurethane. The aromatic nature of the monomer would likely contribute to the rigidity and thermal stability of the polymer's hard segments.

Polyesters: These are formed by the polycondensation reaction of a diol with a dicarboxylic acid or its derivative. 2,2-Bis(4-hydroxyphenyl)-1-propanol could serve as the diol component, reacting with acids like terephthalic acid or adipic acid to produce aromatic-aliphatic polyesters with potentially unique properties conferred by the pendent hydroxyl group and the specific propane-based core.

Role of 2,2-Bis(4-hydroxyphenyl)-1-propanol in Functional Materials Development

The most significant and documented role of 2,2-Bis(4-hydroxyphenyl)-1-propanol is as a metabolite from the biodegradation of Bisphenol A. This fact is pivotal for the development of functional materials aimed at environmental monitoring and remediation. Studies have shown that under certain environmental conditions, microorganisms can oxidize BPA, leading to the formation of 2,2-Bis(4-hydroxyphenyl)-1-propanol.

This compound has been identified as a persistent product of BPA bio-oxidation in fortified environmental waters, such as lakes and rivers. Its persistence means it does not readily break down further, making it a key indicator of past or present BPA contamination. This characteristic makes it a valuable target for:

Environmental Sensors: Functional materials, such as molecularly imprinted polymers or specific antibodies, could be designed to selectively detect and quantify 2,2-Bis(4-hydroxyphenyl)-1-propanol. Its presence would serve as a reliable biomarker for the natural attenuation and biodegradation of BPA in contaminated sites.

Immunoaffinity Chromatography: Antibodies with cross-reactivity to this compound are used in immunoaffinity columns for the cleanup and concentration of BPA and its analogues from complex matrices like food or environmental samples before analysis.

Green Chemistry Applications of 2,2-Bis(4-hydroxyphenyl)-1-propanol Derivatives

The connection between 2,2-Bis(4-hydroxyphenyl)-1-propanol and the biodegradation of BPA places it at the center of green chemistry research. Green chemistry focuses on designing products and processes that minimize the use and generation of hazardous substances.

The study of 2,2-Bis(4-hydroxyphenyl)-1-propanol contributes to green chemistry in several ways:

Understanding Environmental Fate: By identifying and tracking the formation of this persistent metabolite, researchers can better understand the complete life cycle and environmental impact of BPA-based plastics. This knowledge is crucial for assessing the long-term ecological risks associated with plastic pollution.

Bioremediation Strategies: Identifying the metabolic pathways that produce 2,2-Bis(4-hydroxyphenyl)-1-propanol can help in the development of enhanced bioremediation technologies. Scientists can work to isolate or engineer microorganisms that not only perform this initial oxidation but can also break down this persistent metabolite, leading to the complete mineralization of BPA.

Bio-based Feedstocks: As a product derived from the biotransformation of a petroleum-based chemical, 2,2-Bis(4-hydroxyphenyl)-1-propanol represents a potential "waste-to-value" opportunity. Future research could explore the possibility of using this microbially-produced diol as a feedstock itself. Chemical or enzymatic modification of this compound could lead to the synthesis of new, high-value, and potentially more sustainable polymers or fine chemicals, turning a persistent pollutant into a resource.

Emerging Research Directions and Future Perspectives on 2,2 Bis 4 Hydroxyphenyl 1 Propanol

Advanced Catalytic Systems for 2,2-Bis(4-hydroxyphenyl)-1-propanol Transformations

While research on the catalytic transformation of 2,2-Bis(4-hydroxyphenyl)-1-propanol is still in its nascent stages, the broader field of bisphenol chemistry offers insights into potential future directions. The development of advanced catalytic systems is crucial for both the degradation of this persistent environmental compound and its potential valorization into value-added chemicals.

Future research is anticipated to explore a range of catalytic strategies, including:

Photocatalysis: Advanced oxidation processes (AOPs) utilizing semiconductor photocatalysts, such as titanium dioxide (TiO₂) and bismuth ferrite (B1171679) (BFO) nanoparticles, have shown promise in degrading BPA. nih.govscielo.org.mx Similar systems could be adapted for the degradation of 2,2-Bis(4-hydroxyphenyl)-1-propanol. The mechanism would likely involve the generation of highly reactive hydroxyl radicals that can attack the aromatic rings and the propanol (B110389) backbone, leading to mineralization. nih.gov

Biocatalysis: The enzymatic machinery of microorganisms presents a largely untapped resource for the transformation of 2,2-Bis(4-hydroxyphenyl)-1-propanol. While some bacteria can transform various bisphenol analogues, the specific enzymes responsible for the degradation of this particular metabolite are yet to be fully characterized. nih.gov Future work could focus on identifying and engineering enzymes, such as dehydratases or oxidoreductases, for the specific and efficient transformation of this compound. ontosight.ai

Homogeneous and Heterogeneous Catalysis: Drawing parallels from the synthesis of polycarbonates and other polymers from BPA, research into the catalytic activation of the hydroxyl groups of 2,2-Bis(4-hydroxyphenyl)-1-propanol could open avenues for its use as a monomer. mdpi.comresearchgate.net This could involve the use of acid or base catalysts to facilitate polymerization or other chemical modifications.

A comparative look at potential catalytic systems is presented in the table below.

| Catalyst Type | Potential Application for 2,2-Bis(4-hydroxyphenyl)-1-propanol | Anticipated Products |

| Photocatalysts (e.g., TiO₂, BFO) | Environmental remediation (water treatment) | Mineralization products (CO₂, H₂O), smaller organic acids |

| Biocatalysts (e.g., enzymes from bacteria) | Bioremediation, green synthesis | Potentially less persistent metabolites, building blocks for biopolymers |

| Acid/Base Catalysts | Polymer synthesis, chemical feedstock production | Polycarbonates, polyesters, other specialty polymers |

Understanding Complex Environmental Cycling of 2,2-Bis(4-hydroxyphenyl)-1-propanol

A significant body of research has established that 2,2-Bis(4-hydroxyphenyl)-1-propanol is a primary and persistent metabolite of BPA biodegradation in various environmental waters, including lakes, rivers, and seas. mdpi.comresearchgate.netnih.gov Its formation occurs through the bio-oxidation of BPA by native microbial populations. mdpi.com

Unlike other BPA metabolites, such as p-hydroxyacetophenone, which can be further mineralized, 2,2-Bis(4-hydroxyphenyl)-1-propanol exhibits notable resistance to further biodegradation under typical environmental conditions. mdpi.comnih.gov This persistence raises concerns about its long-term fate and potential accumulation in aquatic ecosystems.

Key research findings on the environmental cycling of this compound are summarized below:

| Environmental Aspect | Key Research Finding | Citation |

| Formation Pathway | Bio-oxidation of the isopropylidene bridge of Bisphenol A. | mdpi.com |

| Persistence | Resistant to further biodegradation in fortified environmental water samples. | mdpi.comnih.govnih.gov |

| Prevalence | More common biodegradation product of BPA than p-hydroxyacetophenone. | mdpi.com |

Future research in this area will likely focus on:

Identifying the specific microorganisms and enzymatic pathways responsible for the formation of 2,2-Bis(4-hydroxyphenyl)-1-propanol.

Investigating the factors that contribute to its environmental persistence.

Developing predictive models for its transport and fate in different environmental compartments.

Assessing its potential for bioaccumulation in aquatic organisms.

Development of Novel 2,2-Bis(4-hydroxyphenyl)-1-propanol-Based Materials

The structural similarity of 2,2-Bis(4-hydroxyphenyl)-1-propanol to BPA, a well-known precursor for polycarbonates and epoxy resins, suggests its potential as a monomer for the synthesis of novel polymers. mdpi.comwikipedia.org The presence of two phenolic hydroxyl groups and an additional alcoholic hydroxyl group offers unique possibilities for creating polymers with distinct properties.

While direct polymerization of 2,2-Bis(4-hydroxyphenyl)-1-propanol has not been extensively reported, the principles of polyester (B1180765) and polycarbonate synthesis can be applied. Future research could explore:

Polycarbonate Synthesis: Reacting 2,2-Bis(4-hydroxyphenyl)-1-propanol with phosgene (B1210022) or a phosgene equivalent, such as diphenyl carbonate, could yield novel polycarbonates. mdpi.comuwb.edu.pl The additional hydroxyl group on the propanol backbone could be a site for further modification or cross-linking, potentially leading to materials with enhanced thermal stability or tailored mechanical properties.

Polyester Synthesis: Condensation polymerization with dicarboxylic acids or their derivatives could produce a new class of polyesters with unique structural features.

Epoxy Resins: The phenolic hydroxyl groups could be reacted with epichlorohydrin (B41342) to form a diglycidyl ether, which could then be cured to form epoxy resins with potentially different characteristics compared to traditional BPA-based epoxies.

The potential for developing new materials from this compound opens up exciting avenues for creating polymers with potentially lower estrogenic activity compared to those derived from BPA, as suggested by some studies on its biological activity. nih.gov

Refined Mechanistic Investigations of 2,2-Bis(4-hydroxyphenyl)-1-propanol at the Molecular Level

A deeper understanding of the behavior of 2,2-Bis(4-hydroxyphenyl)-1-propanol at the molecular level is essential for both assessing its environmental impact and harnessing its potential in material science. Future research in this domain is expected to involve a combination of experimental and computational approaches.

Key areas for future mechanistic investigation include:

Receptor Interactions: While preliminary studies suggest that 2,2-Bis(4-hydroxyphenyl)-1-propanol has weak estrogenic activity, more detailed investigations into its binding affinity and activation of various nuclear receptors are needed. nih.gov

Computational Modeling: Density functional theory (DFT) and other computational methods can be employed to model the structure, reactivity, and spectroscopic properties of the molecule. nih.gov Such studies can provide insights into its conformational preferences, electronic structure, and potential reaction pathways for its transformation.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as multidimensional NMR and mass spectrometry, can be used to further elucidate its structure and interactions with other molecules. mdpi.com

A summary of potential future research directions at the molecular level is provided below.

| Research Area | Objective | Potential Methods |

| Toxicology | Elucidate the mechanism of interaction with biological receptors. | In vitro receptor binding assays, reporter gene assays. |

| Computational Chemistry | Predict reactivity, stability, and spectroscopic properties. | Density Functional Theory (DFT), Molecular Dynamics (MD) simulations. |

| Analytical Chemistry | Develop more sensitive and specific detection methods in complex matrices. | High-resolution mass spectrometry, advanced NMR techniques. |

Q & A

Q. What are the primary analytical methods for identifying and quantifying 2,2-bis(4-hydroxyphenyl)-1-propanol in environmental samples?

Methodological Answer:

- HPLC/UV/ESI-MS is the gold standard for identification and quantification. Use a C18 column with a methanol/water mobile phase (65:35 v/v) adjusted to pH 4.6 using sodium acetate and sodium 1-octanesulfonate for optimal separation .

- Calibration Standards : Prepare a series of dilutions (e.g., 0.1–50 ppm) in methanol. Include internal standards like deuterated bisphenol A (BPA-d16) to account for matrix effects in environmental water .

- Validation : Ensure linearity (R² > 0.995), precision (RSD < 5%), and recovery rates (80–120%) for regulatory compliance .

Q. How can researchers synthesize 2,2-bis(4-hydroxyphenyl)-1-propanol in the laboratory?

Methodological Answer:

- Step 1 : Condense 4-hydroxyphenylacetone with phenol using a Friedel-Crafts alkylation catalyst (e.g., AlCl₃) under anhydrous conditions at 80–100°C for 6–8 hours .

- Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted phenol and byproducts.

- Characterization : Confirm structure using ¹H/¹³C NMR (e.g., δ 7.2–6.7 ppm for aromatic protons) and FTIR (broad -OH stretch at 3300 cm⁻¹) .

Q. What are the key stability considerations for storing 2,2-bis(4-hydroxyphenyl)-1-propanol?

Methodological Answer:

- Storage Conditions : Keep in amber glass vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation of phenolic groups. Desiccate to avoid hygroscopic degradation .

- Stability Testing : Perform accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor purity via HPLC; degradation products may include quinone derivatives .

Advanced Research Inquiries

Q. How does 2,2-bis(4-hydroxyphenyl)-1-propanol persist in aquatic environments, and what are its degradation pathways?

Methodological Answer:

- Persistence Mechanism : The compound resists hydrolysis due to steric hindrance from the bis-phenolic groups. Bio-oxidation by Sphingomonas spp. produces non-toxic metabolites (e.g., 4-hydroxybenzoic acid) over 30–60 days .

- Advanced Oxidation : Test UV/H₂O₂ or ozonation for rapid degradation. Monitor reaction intermediates using high-resolution LC-QTOF-MS to identify hydroxylated byproducts .

Q. What experimental strategies can resolve contradictions in reported ecotoxicological data for this compound?

Methodological Answer:

- Standardized Assays : Use Daphnia magna (48h LC₅₀) and Aliivibrio fischeri (bioluminescence inhibition) under OECD guidelines. Control variables: pH (7.0±0.2), dissolved oxygen (>6 mg/L) .

- Data Harmonization : Apply multivariate analysis (PCA) to reconcile discrepancies from varying test conditions (e.g., temperature, organic carbon content) .

Q. How can researchers study the interaction of 2,2-bis(4-hydroxyphenyl)-1-propanol with biological macromolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize human estrogen receptor alpha (ERα) on a CM5 chip. Measure binding kinetics (kₐ/k𝒹) at concentrations 1–100 nM in PBS-Tween .

- Molecular Dynamics Simulations : Use AMBER or GROMACS to model H-bonding interactions between phenolic -OH and ERα’s Glu353/Arg394 residues. Validate with alanine-scanning mutagenesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.